4-chloro-1-(2-chloroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2-chloroethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with chloro and chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-chloroethyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-chloroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding dechlorinated pyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
Nucleophilic Substitution: Products include azidoethyl-pyrazole or thioethyl-pyrazole.
Oxidation: Pyrazole oxides.
Reduction: Dechlorinated pyrazole derivatives.
Scientific Research Applications
4-chloro-1-(2-chloroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-chloro-1-(2-chloroethyl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: Lacks the chloroethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-(2-chloroethyl)-1H-pyrazole: Similar structure but without the additional chloro substitution on the pyrazole ring.
4-bromo-1-(2-chloroethyl)-1H-pyrazole: Bromine substitution instead of chlorine, which can alter reactivity and biological activity.
Uniqueness
4-chloro-1-(2-chloroethyl)-1H-pyrazole is unique due to the presence of both chloro and chloroethyl groups, which confer distinct reactivity patterns and potential biological activities. This dual substitution allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
4-chloro-1-(2-chloroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZXLRNAFILGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.